molecular formula C17H12ClNO3S2 B3513786 (5Z)-3-(3-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3513786
M. Wt: 377.9 g/mol
InChI Key: MMILPRHBEBRBJC-NVNXTCNLSA-N
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Description

The compound (5Z)-3-(3-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 3-chlorophenyl group at position 3 and a 4-hydroxy-3-methoxybenzylidene moiety at position 3. The Z-configuration of the benzylidene group is critical for maintaining planar molecular geometry, which enhances intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S2/c1-22-14-7-10(5-6-13(14)20)8-15-16(21)19(17(23)24-15)12-4-2-3-11(18)9-12/h2-9,20H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMILPRHBEBRBJC-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Activity

a. (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Compound IV, Shahwar et al., 2009c)

  • Structural Differences: The target compound replaces the phenyl group at position 3 with a 3-chlorophenyl group.
  • Crystallography : Both compounds exhibit planar heterocyclic and aromatic rings, but the 3-chlorophenyl substitution may alter crystal packing due to steric and electronic effects, as seen in analogous structures .

b. (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound II, Shahwar et al., 2009a)

  • Substituent Position : The 2-hydroxybenzylidene group in Compound II forms intramolecular hydrogen bonds (O–H⋯S), stabilizing the Z-configuration. In contrast, the 4-hydroxy-3-methoxy group in the target compound enables intermolecular hydrogen bonding (O–H⋯O and O–H⋯S), influencing solubility and crystal stability .
  • Biological Activity : Hydroxy and methoxy groups are associated with enhanced antimicrobial activity, as demonstrated in rhodanine derivatives with similar substitutions .

c. (5Z)-3-(3-Chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxothiazolidin-4-one ()

  • Substituent Comparison: The 2,5-dimethoxybenzylidene group lacks a hydroxyl group, reducing hydrogen-bonding capacity compared to the target compound’s 4-hydroxy-3-methoxy substituent.
Crystallographic and Supramolecular Features
  • Hydrogen-Bonding Patterns : The target compound’s hydroxyl and methoxy groups likely form R₂²(7) and R₂²(10) hydrogen-bonded rings, as observed in structurally similar rhodanine hemisolvates (). These interactions stabilize dimeric or layered crystal structures .
  • Solvent Effects: Methanol solvates (e.g., ) exhibit stronger O–H⋯O bonds compared to dimethylsulfoxide (DMSO) solvates, which rely on S=O⋯H interactions. This difference impacts solubility and crystallization conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(3-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-3-(3-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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